1-Chloro-2,3,3-trifluorocyclobutene

Descripción

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine compounds hold a prominent position in modern chemistry due to the profound influence of the fluorine atom on molecular properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond lead to compounds with enhanced stability, lipophilicity, and bioavailability. numberanalytics.com These characteristics have led to their widespread use in pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org It is estimated that approximately 20% of all pharmaceuticals and about half of all agrochemicals contain at least one fluorine atom. The introduction of fluorine can significantly alter the metabolic stability and reactivity of a molecule, making it a crucial tool in drug design and the development of new materials. nih.gov

The synthesis of these valuable compounds is almost exclusively a result of chemical ingenuity, as naturally occurring organofluorine compounds are exceedingly rare. mdpi.com Chemists have developed a diverse array of fluorinating reagents and methods to selectively introduce fluorine and fluoroalkyl groups into organic molecules.

Overview of Cyclobutene (B1205218) Derivatives in Synthetic Organic Chemistry

Cyclobutene derivatives are versatile and highly valuable building blocks in organic synthesis. rsc.org Their utility stems from the inherent ring strain of the four-membered ring, which facilitates a variety of ring-opening, ring-enlargement, and ring-contraction reactions. acs.orgacs.org This reactivity allows for the stereoselective and regioselective synthesis of a wide range of acyclic and cyclic compounds, including those with five- or six-membered rings. acs.org

The construction of the cyclobutene skeleton itself can be achieved through several methods, with the [2+2] cycloaddition between an alkyne and an alkene being a classic approach. rsc.orgnih.gov Other significant methods include the 4π-electrocyclization of conjugated dienes and various cycloisomerization reactions. rsc.org The resulting cyclobutene structures are not only important synthetic intermediates but are also found as core structural units in various natural products. rsc.orgnih.gov

Research Context of 1-Chloro-2,3,3-trifluorocyclobutene within Fluorine Chemistry

This compound (C₄H₂ClF₃) is a specific fluorinated cyclobutene that serves as a subject of interest within the broader field of organofluorine chemistry. uni.lu Its structure combines the reactive cyclobutene ring with the influential presence of three fluorine atoms and a chlorine atom. This combination of features makes it a potentially useful building block for the synthesis of more complex fluorinated molecules. Research into such compounds often involves exploring their unique reactivity and potential applications, which can range from the synthesis of novel polymers to the creation of new pharmaceutical precursors. The study of stable fluorinated cyclobutenyl cations, for instance, provides insight into the electronic effects of fluorine on carbocation stability. acs.org The synthesis and reactions of various fluorinated cyclobutanes and cyclobutenes have been a subject of investigation, highlighting the specialized area of research these molecules occupy. acs.org

Properties of this compound

The following table summarizes some of the known properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₂ClF₃ |

| IUPAC Name | This compound |

| Molecular Weight | 146.51 g/mol |

| Density | 1.355 g/cm³ |

| Synonyms | This compound; 1-Chloro-2,3,3-trifluoro-1-cyclobutene |

Data sourced from PubChem and other chemical suppliers. uni.lu

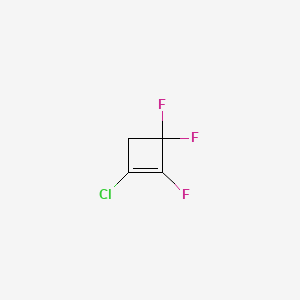

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-2,3,3-trifluorocyclobutene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3/c5-2-1-4(7,8)3(2)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBUBNMKBVNZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C1(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219526 | |

| Record name | 1-Chloro-2,3,3-trifluorocyclobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-62-2 | |

| Record name | 1-Chloro-2,3,3-trifluorocyclobutene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,3,3-trifluorocyclobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2,3,3-trifluorocyclobutene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 2,3,3 Trifluorocyclobutene

Established Synthetic Pathways

The traditional and most documented route to 1-Chloro-2,3,3-trifluorocyclobutene involves a two-step process: the synthesis of a saturated cyclobutane (B1203170) precursor followed by a dehalogenation reaction.

Dehalogenation Reactions

The final step in the established synthesis is the creation of the double bond within the cyclobutane ring through the removal of halogen atoms.

The conversion of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane to this compound is effectively achieved through a dehalogenation reaction using zinc dust. scribd.com In this process, the saturated cyclobutane precursor is treated with activated zinc metal in a suitable solvent, typically absolute ethyl alcohol. scribd.com The zinc acts as a reducing agent, facilitating the elimination of two chlorine atoms from adjacent carbons (a vicinal dihalide), which results in the formation of a carbon-carbon double bond and yields the desired cyclobutene (B1205218) product. scribd.com

The efficiency of the zinc-mediated reduction is dependent on specific reaction conditions. The procedure detailed in Organic Syntheses specifies charging a flask with absolute ethyl alcohol and 95% zinc dust, which is then heated to boiling. scribd.com The precursor, 1,1,2-Trichloro-2,3,3-trifluorocyclobutane, is added dropwise to the heated solvent-zinc mixture over a period of approximately 40 minutes. scribd.com The reaction is reported to proceed spontaneously during the initial hour. This established method provides a reliable and high-yielding route to the target compound. scribd.com

Dehalogenation Reaction Parameters

| Parameter | Value |

|---|---|

| Precursor | 1,1,2-Trichloro-2,3,3-trifluorocyclobutane (1.1 moles) |

| Reagent | 95% Zinc Dust (1 mole) |

| Solvent | Absolute Ethyl Alcohol (150 ml) |

| Addition Time | 40 minutes |

Precursor Synthesis: Preparation of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane via Cycloaddition

The necessary precursor for the dehalogenation step, 1,1,2-Trichloro-2,3,3-trifluorocyclobutane, is itself synthesized through a cycloaddition reaction. scribd.com This process involves the thermal [2+2] cycloaddition of two different haloalkenes: 1,1-dichloroethylene and chlorotrifluoroethylene (B8367). scribd.com The reaction is conducted in a high-pressure environment, such as a rocker bomb, and includes a small amount of hydroquinone (B1673460) to inhibit polymerization. scribd.com The two ethylene (B1197577) derivatives react to form the saturated four-membered cyclobutane ring, incorporating the chlorine and fluorine substituents required for the subsequent dehalogenation step. scribd.com

Precursor Synthesis Reaction Parameters

| Parameter | Value |

|---|---|

| Reactant 1 | 1,1-Dichloroethylene (3.6 moles) |

| Reactant 2 | Chlorotrifluoroethylene (2.6 moles) |

| Inhibitor | Hydroquinone (1 g) |

Emerging Methodologies for Fluorinated Cyclobutene Systems

While the dehalogenation of a saturated precursor is a proven method, modern synthetic chemistry continues to seek more direct and versatile routes. Photochemical methods represent an important frontier in this area.

Photochemical [2+2] Cycloaddition Approaches for Fluorinated Olefins

Photochemical [2+2] cycloadditions are a powerful and direct method for the synthesis of cyclobutane rings and their derivatives. nih.govscribd.com These reactions proceed by a different mechanism than thermal cycloadditions. Upon absorption of light, an olefin is promoted to an electronically excited state. acs.org This excited-state molecule can then react with a ground-state olefin in a concerted or stepwise fashion to form the four-membered ring. acs.org

This approach is particularly valuable for the synthesis of fluorinated cyclobutane and cyclobutene systems. The direct cycloaddition of two different fluorinated or halo-olefins could potentially provide a more atom-economical and direct route to structures like this compound, bypassing the need for a separate dehalogenation step. The field of catalytic enantioselective [2+2] cycloadditions, in particular, has seen significant advances, offering pathways to chiral cyclobutanes and cyclobutenes that were previously difficult to access. nih.gov The development of photosensitizers and catalysts allows these reactions to be performed with visible light under mild conditions, increasing their applicability and potential for synthesizing complex, highly functionalized fluorinated cyclobutene derivatives. acs.orgrsc.org

Electrochemical [2+2] Cycloaddition for Halogenated Alkenes

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis. While direct electrochemical [2+2] cycloaddition of halogenated alkenes to form this compound is not extensively documented, the principles of electrochemical synthesis and fluorination provide a strong basis for its potential application. Electrochemical fluorination, a process used on an industrial scale, involves the electrolysis of an organic substrate in a hydrogen fluoride (B91410) medium. youtube.com This method, typically carried out at low voltage (5-10 V) and moderate current density using nickel electrodes, allows for the substitution of hydrogen atoms with fluorine. youtube.com

The application of electrochemistry to cycloaddition reactions is also an active area of research. For instance, an electroreductive protocol has been developed for the radical fluorosulfonylation of vinyl triflates, demonstrating the electrochemical generation of radical intermediates for the formation of new bonds with fluorine-containing groups. organic-chemistry.org Such approaches, which can be metal-free and operate under mild conditions, could potentially be adapted for the [2+2] cycloaddition of appropriate halogenated alkene precursors to construct the this compound ring system. The key would be the controlled generation of radical ions or other reactive intermediates from the alkene starting materials under electrochemical conditions, followed by their cycloaddition.

Enzyme-Mediated Synthesis for Asymmetric Fluorocyclobutane (B14750743) Derivatives

The use of enzymes in synthetic chemistry is a rapidly growing field, offering high selectivity and mild reaction conditions. While the direct enzymatic synthesis of this compound has not been reported, the enzymatic synthesis of other fluorinated compounds highlights the potential of this approach. nih.gov Enzymes such as cytochrome P450 monooxygenases, aldolases, and fluorinases are known to catalyze the formation of carbon-fluorine bonds or the transformation of fluorinated substrates. nih.govnih.gov

Fluorinases, for example, are unique enzymes capable of catalyzing the formation of a C-F bond from inorganic fluoride, a challenging chemical transformation. nih.govtib.eu This enzymatic capability could, in principle, be harnessed in a multi-step biocatalytic pathway to produce fluorinated cyclobutane precursors. Furthermore, other enzymes like lipases and transaminases can be used for the kinetic resolution of racemic fluorinated compounds to yield enantiomerically pure products. nih.gov The development of an enzyme-mediated synthesis for asymmetric fluorocyclobutane derivatives would likely involve the screening of existing enzyme libraries or the engineering of enzymes to accept halogenated alkene substrates and catalyze their cycloaddition or subsequent modification with high stereocontrol.

Visible Light-Induced One-Pot Synthesis Strategies for CF3/CF2-Substituted Cyclobutenes

Visible light-induced photochemistry has emerged as a powerful tool for the construction of complex organic molecules. A notable one-pot synthesis strategy for producing CF3/CF2-substituted cyclobutene derivatives involves a visible light-induced [2+2] cycloaddition. This method demonstrates the feasibility of constructing fluorinated cyclobutene rings under mild conditions. While this specific method may not directly yield this compound, the underlying principles are highly relevant.

The reaction proceeds through the photoexcitation of a substrate, which then undergoes a stepwise [2+2] cycloaddition with an alkene to form a cyclobutane ring via a diradical intermediate. Subsequent chemical transformations within the same pot can then lead to the final cyclobutene product. The use of visible light, often in conjunction with a photosensitizer, allows for greater control and selectivity compared to UV irradiation.

Table 1: Examples of Visible Light-Induced Synthesis of Fluorinated Cyclobutanes

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Quinolinone | 1-bromo-1-trifluoromethylethene | Trifluoromethylated cyclobutane derivative | High | nih.gov |

| Isoquinolinone | 1-bromo-1-trifluoromethylethene | Trifluoromethylated cyclobutane derivative | High | nih.gov |

| Coumarin | 1-bromo-1-trifluoromethylethene | Trifluoromethylated cyclobutane derivative | High | nih.gov |

Exploration of Alternative Synthetic Routes

Investigation of Lithium Chloride Reactivity

Lithium chloride (LiCl) is a versatile reagent in organic synthesis, often used as a source of chloride ions or as a Lewis acid additive to influence reaction pathways. sigmaaldrich.com While its direct role in the synthesis of this compound is not established, its reactivity could be exploited in several ways. For instance, in a hypothetical synthetic route, LiCl could be used to introduce the chlorine atom onto a pre-formed fluorinated cyclobutene ring through a nucleophilic substitution reaction.

The solubility of LiCl in organic solvents like acetone (B3395972) and alcohol makes it suitable for use in various reaction media. youtube.com Its application in promoting or modifying the course of cycloaddition reactions is also a possibility. For example, by coordinating to substrates or intermediates, LiCl could alter their electronic properties and reactivity, potentially favoring the desired [2+2] cycloaddition pathway for the formation of the cyclobutene ring. However, the specific conditions and substrate requirements for such a LiCl-mediated synthesis of this compound would need to be determined experimentally.

Boron Trifluoride Catalyzed Rearrangements in Fluorochlorocyclobutene Systems

Boron trifluoride (BF3) is a powerful Lewis acid widely used in organic synthesis to promote a variety of reactions, including rearrangements, cyclizations, and ring-opening reactions. nih.govrsc.org In the context of fluorochlorocyclobutene systems, BF3 could potentially catalyze rearrangements of the cyclobutane ring or its precursors.

For example, treatment of a substituted cyclopropane (B1198618) with BF3 etherate (BF3·OEt2) has been shown to induce ring-opening and rearrangement to form acyclic products. nih.gov Similarly, BF3 has been used as a fluorine source and an activating reagent in the synthesis of fluorinated heterocycles. researchgate.net In a potential synthetic route towards this compound, BF3 could be employed to catalyze the rearrangement of a different, more readily accessible fluorinated cyclobutane isomer. The strong Lewis acidity of BF3 would likely involve the formation of a carbocationic intermediate, which could then undergo skeletal rearrangement to the desired cyclobutene structure. The specific outcome of such a reaction would be highly dependent on the substitution pattern of the starting material and the reaction conditions.

Spectroscopic and Computational Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a pivotal tool in the study of 1-Chloro-2,3,3-trifluorocyclobutene and related fluorinated cyclobutenes, with a particular focus on the analysis of coupling constants.

In these systems, the magnitudes of vicinal and geminal JFF and JHF couplings are influenced by the dihedral angles between the coupled nuclei and the electronegativity of the substituents on the cyclobutene (B1205218) ring. For instance, in trifluorovinyl derivatives, the geminal F-F coupling constant is dependent on the conjugating ability of the substituent group, while the cis F-F coupling constant is primarily influenced by the electronegativity of the directly attached atom in the substituent. researchgate.net

Table 1: Representative Coupling Constants in Fluorinated Cyclobutene Derivatives

| Coupling Type | Typical Value (Hz) | Factors Influencing Magnitude |

| 2JFF (geminal) | Varies | Substituent electronegativity, conjugation |

| 3JFF (vicinal, cis) | Varies | Dihedral angle, substituent electronegativity |

| 3JFF (vicinal, trans) | Varies | Dihedral angle, substituent electronegativity |

| 2JHF (geminal) | 40-60 | Bond angles, substituent effects |

| 3JHF (vicinal) | 2-15 | Dihedral angle (Karplus relationship) |

Note: The values presented are general ranges for fluorinated compounds and may vary for this compound.

A significant challenge in the analysis of complex NMR spectra is the determination of the relative signs of coupling constants. For fluorinated cyclobutenes, including derivatives closely related to this compound, homonuclear spin tickling experiments have been successfully employed to resolve this ambiguity. Research on compounds like 3-chloro-3,4,4-trifluorocyclobutene has demonstrated that this technique allows for the definitive assignment of the signs of all fluorine-fluorine and hydrogen-fluorine coupling constants.

These experiments involve irradiating a specific transition in the NMR spectrum of one nucleus while observing the effect on the multiplet of a coupled nucleus. The resulting changes in the observed multiplet, such as the splitting of lines into doublets, provide conclusive evidence for the relative signs of the coupling constants.

The electronegativity of substituents has a pronounced effect on vicinal coupling constants (³J) in fluorinated cyclic systems. In fluorinated cyclobutanes, an increase in the electronegativity of a substituent generally leads to a decrease in the magnitude of vicinal H-H and H-F coupling constants. stackexchange.com This phenomenon can be attributed to the polarization of the C-C bonds in the ring, which in turn affects the Fermi contact term, the dominant mechanism for vicinal coupling.

An electronegative substituent withdraws electron density from the carbon backbone, which alters the s-character of the C-H and C-F bonds and influences the transmission of spin information between the coupled nuclei. stackexchange.com For vicinal F-F coupling constants in substituted trifluorochlorocyclobutanes, the puckering motion of the cyclobutane (B1203170) ring and the resulting changes in dihedral angles also play a crucial role, with the coupling constants sometimes changing sign as the ring conformation changes. researchgate.net

Infrared (IR) Spectroscopy for Unsaturation Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the presence of unsaturation, such as the carbon-carbon double bond (C=C) in this compound. The C=C stretching vibration in alkenes typically appears in the region of 1680-1640 cm⁻¹. libretexts.org For cyclic alkenes, the position of this absorption is sensitive to ring strain. In cyclobutene, the C=C stretching frequency is observed at a lower wavenumber compared to acyclic alkenes. The presence of fluorine and chlorine substituents on the double bond in this compound is expected to further influence the position and intensity of this characteristic absorption band. However, a specific experimental value for the C=C stretching frequency of this compound is not detailed in the available literature.

Table 2: General IR Absorption Ranges for C=C Bonds

| Type of Alkene | C=C Stretching Frequency (cm⁻¹) |

| Acyclic Alkenes | 1680-1640 |

| Cyclohexene | ~1650 |

| Cyclopentene | ~1610 |

| Cyclobutene | ~1570 |

Note: These are general values and the exact frequency for this compound will be influenced by its specific substitution pattern.

Theoretical Chemistry Approaches

Computational chemistry provides a powerful complement to experimental spectroscopic techniques for understanding the properties of molecules like this compound.

Theoretical calculations based on electric field theory have been used to predict the ¹⁹F chemical shifts in fluorinated cyclobutanes and related halogenated ethanes. tandfonline.com This model considers the electric field generated by polar substituents within the molecule and its effect on the shielding of a particular nucleus. The time-averaged square of the electric field at a nucleus, arising from fluctuating point-dipoles elsewhere in the molecule, can be correlated with the observed chemical shifts. tandfonline.com

For fluorinated cyclobutenes similar to this compound, these calculations have been instrumental in assigning the stereochemistry. For example, in the CFX-CF₂ fragment of the cyclobutene ring (where X = Cl), electric field theory predicts that the cis vicinal JFF is negative, while the trans JFF is positive. These theoretical predictions are in agreement with experimental findings from techniques like homonuclear spin tickling.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a powerful theoretical framework for studying the mechanisms of organic reactions. By analyzing the changes in electron density throughout a reaction, MEDT provides a detailed picture of bond formation and cleavage, as well as the electronic interactions that govern the reaction's feasibility and selectivity. This approach has been successfully applied to a wide range of reactions, including cycloadditions, which are pertinent to the reactivity of cyclobutene systems.

Recent MEDT studies have categorized [3+2] cycloaddition (32CA) reactions into different types—pseudodiradical (pdr), pseudo(mono)radical (pmr), carbenoid (cb), and zwitterionic (zw)—based on the electronic structure and reactivity of the participating molecules. nih.gov The reactivity and selectivity in these reactions are often dictated by the polar character of the reaction, which is influenced by the electrophilic and nucleophilic nature of the reactants. nih.gov For instance, in the 32CA reactions of C,N-dialkyl nitrones with various ethylenes, the reaction is accelerated by an increase in the electrophilic character of the ethylene (B1197577) derivative, a principle that can be extended to reactions involving this compound. nih.gov

The analysis of global electron density transfer (GEDT) at the transition state is a key component of MEDT. A higher GEDT value often indicates a more polar, and consequently, a lower-energy reaction pathway. mdpi.com For example, in the study of the [3+2] cycloaddition of an azomethine ylide with an electrophilic ethylene, the low activation enthalpy was attributed to the strong polar character of the reaction, as evidenced by a significant GEDT value at the transition state. mdpi.com This type of analysis would be crucial in predicting the outcome of cycloaddition reactions involving this compound with various reaction partners.

The Bonding Evolution Theory (BET), often used in conjunction with MEDT, provides a detailed timeline of bond formation and breaking. It can distinguish between concerted and non-concerted mechanisms, even when a reaction occurs in a single kinetic step. researchgate.net This level of detail is essential for a complete understanding of the reaction mechanism.

| MEDT Application | Key Findings | Relevant Compounds |

| [3+2] Cycloaddition Reactions | Reaction mechanisms are classified based on the electronic structure of reactants (pdr, pmr, cb, zw types). Reactivity is governed by the polar character of the reaction. nih.govnih.gov | C,N-Dialkyl Nitrones, Ethylene Derivatives |

| Global Electron Density Transfer (GEDT) | Higher GEDT at the transition state correlates with lower activation energy due to increased polar character. mdpi.com | Azomethine Ylide, Electrophilic Ethylene |

| Bonding Evolution Theory (BET) | Elucidates the sequence of bond formation and breaking, distinguishing between concerted and non-concerted pathways. researchgate.net | N-benzylcyclohexylnitrone, Methyl-3-butenoate |

Quantum Chemical Calculations of Energetic Pathways

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of reaction potential energy surfaces. These calculations provide critical data on the energies of reactants, products, transition states, and intermediates, allowing for the determination of activation energies and reaction enthalpies. This information is vital for predicting the feasibility and kinetics of a chemical reaction.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the reaction pathways of halogenated organic compounds. For instance, DFT calculations have been employed to investigate the reductive dechlorination of 1,2,3-trichloropropane. researchgate.net These studies can identify the most thermodynamically favorable degradation pathways, such as β-elimination followed by hydrogenolysis. researchgate.net Similar computational strategies can be applied to this compound to understand its potential environmental fate and degradation mechanisms.

In the context of thermal decomposition, quantum chemical calculations can elucidate the mechanisms of elimination reactions. A study on the gas-phase elimination kinetics of chlorinated butene isomers used DFT to show that the reaction mechanism can involve different cyclic transition states (four-membered vs. six-membered) depending on the isomer. researchgate.net The calculations successfully predicted the relative reactivity of the isomers, which was in good agreement with experimental data. researchgate.net Such insights are directly applicable to predicting the thermal stability and decomposition pathways of this compound.

Furthermore, computational methods can be used to trace reaction paths in reverse, from product to reactants, which is a powerful tool for discovering new synthetic routes. nih.gov By combining automated reaction path searching with kinetic analysis, researchers can identify plausible reactants for a target molecule. nih.gov

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Reductive dechlorination pathways of halogenated hydrocarbons. researchgate.net | Identification of thermodynamically favored degradation routes. |

| DFT and ab-initio methods | Gas-phase elimination kinetics and isomerization of chlorinated alkenes. researchgate.net | Elucidation of transition state structures and prediction of relative reactivity. |

| Automated Reaction Path Search | Reverse-engineering of reaction pathways to predict reactants. nih.gov | Discovery of potential new synthetic methods. |

Applications in Advanced Materials Science and Chemical Synthesis

Monomer Chemistry for Fluorinated Polymers and Elastomers

Fluorinated polymers and elastomers are a class of high-performance materials known for their exceptional properties, including high thermal stability, chemical inertness, and resistance to oxidation. researchgate.netresearchgate.net These characteristics stem from the high bond energy of the carbon-fluorine bond. The synthesis of these specialty polymers typically involves the radical polymerization of fluorinated monomers, such as fluoroalkenes. researchgate.netresearchgate.net

Role of 1-Chloro-2,3,3-trifluorocyclobutene as a Synthetic Intermediate

This compound is a key synthetic intermediate for producing other reactive monomers. Its chemical structure, featuring a double bond and halogen atoms, allows for its conversion into various fluorinated compounds that can then be used in polymerization reactions. For example, it can serve as a precursor to trifluorovinyl ethers, which are important monomers for creating fluoropolymers with tailored properties for specific applications. researchgate.net The presence of both chlorine and fluorine atoms provides multiple reaction sites for chemical modification, making it a versatile starting material for more complex fluorinated molecules destined for polymer synthesis.

Development of Elastomers with Enhanced Chemical and Thermal Resistance

The incorporation of fluorine into polymer structures is a proven strategy for enhancing thermal stability, chemical resistance, and flame retardancy. researchgate.net Fluoroelastomers are critical materials in demanding industries like aerospace and automotive, where resistance to harsh conditions is paramount. researchgate.net While direct polymerization of this compound is not widely documented, its derivatives are instrumental. By acting as a building block for specialized fluorinated monomers, it contributes to the development of advanced elastomers. The synthesis of novel fluoropolymers often relies on the availability of such unique, functionalized precursors to build macromolecules with precisely controlled properties. researchgate.net

Synthetic Utility of Fluorocyclobutane (B14750743) Derivatives as Intermediates

The strained ring and functional groups of this compound make it a valuable intermediate for synthesizing non-polymeric, highly functionalized small molecules, particularly organic acids.

Pathways to Functionalized Dicarboxylic Acids (e.g., Chlorotrifluorosuccinic Acid, Difluoromaleic Acid)

The conversion of cyclic alkenes to dicarboxylic acids via oxidative cleavage of the double bond is a fundamental transformation in organic synthesis. This principle can be applied to this compound.

Chlorotrifluorosuccinic Acid: Through reaction with a strong oxidizing agent like ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄), the carbon-carbon double bond of the cyclobutene (B1205218) ring can be cleaved. This process would break open the ring to form a linear four-carbon chain with carboxylic acid groups at each end, yielding Chlorotrifluorosuccinic Acid. This highly functionalized dicarboxylic acid is not readily accessible through other means.

Difluoromaleic Acid: Following the synthesis of Chlorotrifluorosuccinic Acid, subsequent chemical steps involving dehydrochlorination and elimination could potentially lead to the formation of Difluoromaleic Acid. This transformation would create a double bond between the central carbon atoms, resulting in an unsaturated dicarboxylic acid. While various methods exist for preparing difluoroacetic acid from other precursors, the pathway from a cyclobutene offers a route to more complex diacids. google.comalfa-chemical.com

The following table summarizes the potential synthetic transformations.

Interactive Table: Synthetic Pathways from this compound

| Starting Material | Reagents | Product | Product Class |

|---|---|---|---|

| This compound | 1. O₃2. Oxidative Workup | Chlorotrifluorosuccinic Acid | Saturated Dicarboxylic Acid |

Research on Cyclobutene Derivatives in Specialized Materials

The cyclobutene framework itself is a subject of significant research for creating specialized materials with unique properties. Recent studies have demonstrated the synthesis of optically active cyclobutenes through chemoenzymatic processes coupled with photochemical ring expansion. utdallas.edu This research highlights the value of cyclobutene derivatives as sophisticated building blocks for materials where stereochemistry is crucial. By providing access to enantioenriched cyclobutenes, these methods open the door to novel chiral materials and catalysts. utdallas.edu

Contribution to Broader Organofluorine Chemical Synthesis

Organofluorine chemistry is a cornerstone of modern materials science, pharmaceuticals, and agrochemicals, as the introduction of fluorine can dramatically alter a molecule's physical and biological properties. diva-portal.orgnih.gov Compounds like this compound are valuable synthons in this field. They serve as versatile precursors that allow for the introduction of a fluorinated, cyclic motif into larger molecular structures. purdue.edu The ability to use such building blocks avoids the often harsh or difficult conditions required for direct fluorination at later stages of a synthesis. cas.cn The combination of a reactive double bond, a replaceable chlorine atom, and stable fluorine substituents makes this compound a powerful tool for constructing a diverse array of complex fluoro-organic molecules. nih.govpurdue.edu

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes for Fluorinated Cyclobutenes

The synthesis of chiral fluorinated cyclobutane (B1203170) and cyclobutene (B1205218) derivatives with high enantioselectivity remains a significant challenge. nih.gov Future efforts will likely concentrate on creating new and efficient asymmetric synthetic methodologies.

Key Research Directions:

Enantioselective Cycloadditions: Developing new catalytic systems for enantioselective [2+2] cycloadditions is a primary goal. researchgate.net This includes the design of novel chiral catalysts that can control the stereochemistry of the cyclobutene ring formation. chemistryviews.org Visible-light-induced asymmetric [2+2] cycloadditions represent a promising avenue, particularly those that can proceed without the need for directing groups, simplifying the synthetic process. chemistryviews.org

Asymmetric Functionalization: Research into the asymmetric functionalization of pre-existing fluorinated cyclobutene scaffolds is crucial. researchgate.net This could involve developing methods for the enantioselective introduction of various functional groups onto the cyclobutene ring. A recent breakthrough demonstrated a rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, yielding chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent regio- and enantioselectivity. nih.gov

Enzymatic Approaches: The use of enzymes in the synthesis of chiral fluorinated compounds is a rapidly growing field. the-innovation.org Future research could explore the use of engineered enzymes to catalyze the asymmetric synthesis of fluorinated cyclobutenes, offering a green and highly selective alternative to traditional chemical methods. the-innovation.org

Advanced Mechanistic Studies on Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the transformations of fluorinated cyclobutenes is essential for optimizing existing reactions and designing new ones.

Key Research Directions:

Computational Modeling: Advanced computational studies, such as those employing density functional theory (DFT), can provide valuable insights into the transition states and reaction pathways of complex reactions involving fluorinated cyclobutenes. researchgate.netosti.gov These studies can help to elucidate the role of substituents and catalysts in controlling the reactivity and selectivity of these reactions.

Mechanochemical Reactions: The study of mechanochemical reactions, where mechanical force is used to induce chemical transformations, is a nascent but exciting area. Investigating the mechanochemical ring-opening of cyclobutene derivatives can provide fundamental insights into reaction pathways that are not accessible through traditional thermal or photochemical methods. osti.govrsc.org

Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ infrared and Raman spectroscopy, can help to identify and characterize reactive intermediates in complex reaction mixtures. This information is crucial for building a complete picture of the reaction mechanism. researchgate.net

Exploration of New Catalytic Systems for Efficient Cyclobutene Transformations

The development of new and more efficient catalytic systems is paramount for expanding the synthetic utility of fluorinated cyclobutenes.

Key Research Directions:

Earth-Abundant Metal Catalysts: While precious metals like rhodium and palladium have proven effective in catalyzing transformations of fluorinated cyclobutenes, there is a growing interest in developing catalysts based on more earth-abundant and less expensive metals like copper and bismuth. nih.govrsc.orgacs.org

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. nih.govresearchgate.net Future research will likely focus on the design of new chiral organic catalysts for the enantioselective functionalization of fluorinated cyclobutenes. acs.org

Photocatalysis: Visible-light photocatalysis offers a mild and environmentally friendly approach to organic synthesis. chemistryviews.org The development of new photocatalytic systems for the transformation of fluorinated cyclobutenes, such as the recently reported bismuth-catalyzed radical cyclopropanation, holds significant promise. acs.org

Discovery of Novel Applications in Emerging Material Science Fields

The unique properties imparted by fluorine atoms, such as enhanced thermal stability and low surface energy, make fluorinated cyclobutenes attractive building blocks for new materials. man.ac.ukmdpi.com

Key Research Directions:

Fluoropolymers: Research into the synthesis of novel fluoropolymers derived from 1-chloro-2,3,3-trifluorocyclobutene and other fluorinated cyclobutenes could lead to materials with tailored properties for a variety of applications, including recyclable polymers and materials resistant to extreme environments. man.ac.ukmdpi.com

Liquid Crystals: The rigid and well-defined structure of the cyclobutene ring, combined with the unique properties of fluorine, makes fluorinated cyclobutenes interesting candidates for the development of new liquid crystalline materials.

Functional Materials: The ability to introduce a variety of functional groups onto the cyclobutene ring opens up possibilities for creating functional materials with applications in areas such as electronics, optics, and sensing. researchgate.net The investigation of fluorine-substituted cyclobutenes in the solid state can reveal important information about their mechanical and thermodynamic properties, guiding the design of new materials. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 1-Chloro-2,3,3-trifluorocyclobutene?

The primary method involves stereospecific 1,2-cycloaddition between trifluoroethylene and vinyl chloride, yielding the trans isomer as the major product. This selectivity arises from either thermodynamic stability favoring the trans isomer or an ionic reaction mechanism that limits radical intermediates. Purification via distillation is critical to isolate isomers, with storage recommended at controlled temperatures (e.g., 0–6°C for stability) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- ¹⁹F NMR : Resolves fluorine substituent environments and stereochemical outcomes.

- ¹H NMR : Identifies proton coupling patterns influenced by chlorine and fluorine electronegativity.

- Mass spectrometry : Confirms molecular weight (142.51 g/mol) and fragmentation patterns.

- IR spectroscopy : Detects C-Cl (~550–650 cm⁻¹) and C-F (~1000–1300 cm⁻¹) stretching vibrations .

Q. What safety precautions are recommended when handling this compound?

Due to its flammability (flash point: -15°C) and potential toxicity:

- Use explosion-proof equipment and avoid open flames.

- Store in cool, ventilated areas away from oxidizing agents.

- Employ PPE (gloves, goggles) and follow spill protocols outlined in safety data sheets (SDS) .

Advanced Research Questions

Q. How does the stereospecificity of 1,2-cycloaddition influence the isomer distribution in this compound synthesis?

The reaction exclusively produces the trans isomer, which can be explained by two hypotheses:

- Thermodynamic control : The trans isomer is more stable due to reduced steric hindrance.

- Ionic mechanism : Electrostatic interactions between polar reactants favor the trans configuration. Computational modeling (e.g., DFT) of transition states could differentiate these pathways .

Q. What computational approaches can predict the reactivity and stability of this compound derivatives?

- Density Functional Theory (DFT) : Evaluates electronic effects of fluorine and chlorine on cyclobutene ring strain and reactivity.

- Molecular docking : Explores interactions with biological targets (e.g., enzymes), though current evidence focuses on structural rather than biological activity.

- Molecular dynamics simulations : Assess thermal stability and decomposition pathways under varying conditions .

Q. How can researchers resolve contradictions in reported reaction mechanisms for halogenated cyclobutene systems?

- Kinetic isotope effects (KIE) : Differentiate radical vs. ionic mechanisms by analyzing substituent effects on reaction rates.

- Cross-over experiments : Test for intermediate sharing in competing pathways.

- In-situ spectroscopy (e.g., Raman): Monitor transient intermediates during cycloaddition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.